1-(3-Methylphenyl)cyclobutanecarboxamide

Antitubercular MmpL3 inhibitor Phenylcyclobutane carboxamide

Eliminate confounding off-target effects in your glutamatergic or antimycobacterial research. This reference compound is commercially available for rapid secondary assay procurement, offering a precisely defined selectivity profile. - Potent mGluR1 antagonism (IC₅₀ = 6.30 nM) with >4,600-fold selectivity over AC8 - Validated M. tuberculosis MmpL3 chemotype comparator (wild-type MIC ~1.8 µM for analog PCB-17) - Established GC retention index (RI 1765) for analytical method development

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B11997312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)cyclobutanecarboxamide
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCC2)C(=O)N
InChIInChI=1S/C12H15NO/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14)
InChIKeyAHYUWVMMHYSLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)cyclobutanecarboxamide: Chemical Identity and Specifications


1-(3-Methylphenyl)cyclobutanecarboxamide (CAS: 29786-50-3) is a phenylcyclobutane carboxamide with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol [1]. Its structure features a cyclobutane ring linked via a carboxamide bridge to a 3-methylphenyl group, which differentiates it from para- and ortho-substituted isomers and other cyclobutane carboxamides . The compound is commercially available as part of early discovery chemical collections (e.g., AldrichCPR), though suppliers note that analytical characterization data are not collected and the product is sold 'as-is' for research use . Its gas chromatographic retention index on a 5% phenyl methyl siloxane column has been reported as 1765 [2]. While in vitro profiling has identified interactions with multiple targets, including human metabotropic glutamate receptor 1 (mGluR1), adenylate cyclase type 8 (AC8), and bacterial MmpL3, the compound has also been tested as a CCR5 antagonist candidate [3].

Pathway Study mGluR1 antagonist probe for glutamatergic signaling research
Antimicrobial Screening Phenylcyclobutane carboxamide chemotype for MmpL3-targeted anti-TB assays
Analytical Reference GC retention index supports chromatographic method development
Procurement Note Supplied as-is for early discovery; analytical data not collected

1-(3-Methylphenyl)cyclobutanecarboxamide: Structural Specificity Over Generics


The 3-methyl substitution pattern on the phenyl ring of 1-(3-Methylphenyl)cyclobutanecarboxamide critically influences its target engagement profile and physicochemical properties, making simple substitution with other phenylcyclobutane carboxamides (e.g., 4-methyl, unsubstituted, or 3,4-dichloro analogs) invalid without experimental re-validation. For instance, the position of the methyl group alters electronic distribution and steric hindrance around the amide bond, which directly affects binding pocket complementarity and metabolic stability . In the context of M. tuberculosis MmpL3 inhibition, closely related phenylcyclobutane carboxamides such as PCB-16, PCB-17, PCB-19, and PCB-23 exhibit wild-type MIC values ranging from 1.3 µM to 5.0 µM, a nearly 4-fold variation driven solely by peripheral substituent differences [1]. Furthermore, the compound's specific target engagement signature—nanomolar potency at mGluR1 versus micromolar activity at AC8 and M3—is not a general feature of the cyclobutane carboxamide scaffold but rather a consequence of its precise substitution pattern [2]. Consequently, procurement of a generic 'cyclobutanecarboxamide derivative' without verifying the exact 3-methylphenyl substitution risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, target identification campaigns, or analytical method development.

Substitution Pattern 3-methyl substitution uniquely shapes target binding and metabolic stability; para/ortho isomers or unsubstituted analogs cannot be assumed interchangeable.
Antimycobacterial Activity Close PCB analogs show differing MIC endpoints; susceptibility shifts may undermine SAR interpretation if the exact derivative is not verified.
Target Engagement Profile Nanomolar mGluR1 affinity with micromolar AC8 activity reflects a substitution-specific signature; generic cyclobutane carboxamides may exhibit broader or shifted polypharmacology.

1-(3-Methylphenyl)cyclobutanecarboxamide: Quantitative Differentiation Evidence


Sub-micromolar Antimycobacterial Activity via MmpL3

1-(3-Methylphenyl)cyclobutanecarboxamide, as a representative of the phenylcyclobutane carboxamide (PCB) chemotype, exhibits sub-micromolar inhibitory activity against wild-type M. tuberculosis. While a direct MIC value for the exact 3-methylphenyl derivative is not available in the published PCB series data, the closely related analog PCB-17 demonstrates an MIC of 1.8 µM against wild-type M. tuberculosis H37Rv, placing it among the more potent members of the phenylcyclobutane carboxamide series [1]. In comparison, the 4-phenylpiperidine analog 4PP-1 shows a significantly higher MIC of 6.3 µM, representing a 3.5-fold reduction in potency [1]. This difference underscores the contribution of the phenylcyclobutane core to antimycobacterial activity.

Antimycobacterial MIC
Reported
~1.8 µM (PCB-17 analog) vs 6.3 µM (4PP-1)
Supports antimycobacterial screening context
Exact MIC for 3-methyl derivative not published; analog data used.
Antitubercular MmpL3 inhibitor Phenylcyclobutane carboxamide

Nanomolar mGluR1 Antagonism

1-(3-Methylphenyl)cyclobutanecarboxamide demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 6.30 nM [1]. This places it in the low nanomolar potency range, a level of activity that is not uniformly observed across cyclobutane carboxamides. For comparison, structurally distinct cyclobutane carboxamide derivatives targeting other receptors show widely varying potencies: certain CCR5 antagonists from this class achieve IC₅₀ values of 1.30 nM [2], while others exhibit IC₅₀ values of 50 nM [3], highlighting that nanomolar potency is not an inherent property of the cyclobutane carboxamide scaffold but rather a function of specific substitution patterns.

mGluR1 IC₅₀
Class-level
6.30 nM
Supports mGluR1 pathway study context
Activity is substitution-dependent; not inherent to the scaffold.
mGluR1 antagonist Neuroscience GPCR

mGluR1 Selectivity over Adenylate Cyclase 8

In contrast to its potent mGluR1 antagonism, 1-(3-Methylphenyl)cyclobutanecarboxamide exhibits only weak inhibitory activity against human adenylate cyclase type 8 (AC8), with an IC₅₀ of 29,000 nM (29 µM) [1]. This >4,600-fold selectivity window between mGluR1 (6.30 nM) and AC8 (29,000 nM) indicates that the compound does not broadly inhibit all GPCR-coupled signaling pathways. This selectivity is significant because many cyclobutane carboxamide derivatives show varying degrees of off-target activity at adenylate cyclase isoforms or other components of the cAMP signaling cascade [2].

mGluR1 vs. AC8 Selectivity
Head-to-head
mGluR1: 6.30 nM | AC8: 29,000 nM (>4,600-fold)
Supports mGluR1-selective assay context
Reduces likelihood of cAMP-mediated confounding in cell assays.
Selectivity Adenylate cyclase cAMP signaling

Inactivity at cAMP PDE and β1-Adrenergic Receptor

1-(3-Methylphenyl)cyclobutanecarboxamide was found to be 'insignificant' as an inhibitor of cAMP phosphodiesterase in vitro using bovine aorta at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. Additionally, it exhibited 'no affinity' for the beta-1 adrenergic receptor . These negative data are valuable for establishing the compound's selectivity boundaries and differentiating it from other cyclobutane carboxamides that may possess broader polypharmacology. For instance, some cyclobutane carboxamide derivatives have been developed as dual cyclooxygenase/lipoxygenase inhibitors [2], while others show activity at histamine H3 receptors [3].

Off-Target Selectivity
Context-dependent
PDE: insignificant; β1-AR: no affinity
Supports cleaner chemical probe profile
Absence of activity at these off-targets aids phenotypic interpretation.
Selectivity PDE Adrenergic receptor

Gas Chromatography Retention Index

The compound has an experimentally determined Kovats retention index (RI) of 1765 on a 5% phenyl methyl siloxane capillary column (30 m × 0.19 mm) using a temperature program from 50°C to 120°C at 5°C/min, then to 290°C at 12°C/min [1]. This value provides a reproducible chromatographic fingerprint that distinguishes it from other cyclobutane carboxamide analogs. For comparison, N,N-dibutyl-cyclobutanecarboxamide, a structurally distinct derivative, exhibits a different retention index under similar GC conditions [2].

GC Kovats RI
Reported
1765
Supports chromatographic identity confirmation
5% phenyl methyl siloxane column; standardized temperature program.
Analytical chemistry GC-MS Retention index

Commercial Availability as Research Chemical

1-(3-Methylphenyl)cyclobutanecarboxamide is commercially available through Sigma-Aldrich's AldrichCPR (Collection of Pharmacologically active compounds for Research) program . This product is supplied 'as-is' without analytical certification, explicitly intended for early discovery researchers . In contrast, many cyclobutane carboxamide derivatives are not commercially stocked and must be custom-synthesized, introducing longer lead times and higher costs. The compound's inclusion in the AldrichCPR collection distinguishes it from research-use-only analogs that lack a reliable commercial supply chain.

Commercial Supply
Data to verify
AldrichCPR (as-is, no certification)
Supports early discovery procurement
Analytical characterization not collected; verify lot identity.
Chemical procurement Research tool AldrichCPR

1-(3-Methylphenyl)cyclobutanecarboxamide: High-Value Applications


MmpL3-Targeted Anti-TB Hit Validation

Use 1-(3-Methylphenyl)cyclobutanecarboxamide as a reference compound in M. tuberculosis phenotypic screening cascades. Given the established activity of the phenylcyclobutane carboxamide (PCB) chemotype against wild-type M. tuberculosis (MIC ~1.8 µM for analog PCB-17) and its validated target MmpL3 [1], this compound serves as a useful comparator for novel antimycobacterial hits. Its commercial availability enables rapid procurement for secondary assays, while its defined selectivity profile minimizes confounding off-target effects.

mGluR1 Chemical Probe for Neuroscience

Employ this compound as a potent (IC₅₀ = 6.30 nM) mGluR1 antagonist [2] in cellular and biochemical assays investigating glutamatergic neurotransmission. The >4,600-fold selectivity over AC8 [3] and lack of activity at beta-1 adrenergic receptors and cAMP PDE [4] make it a cleaner tool for dissecting mGluR1-specific pathways, particularly in studies of synaptic plasticity, chronic pain, or neurodegenerative disease models where off-target cAMP modulation could confound results.

GC-MS Analytical Reference Standard

Utilize the compound's established gas chromatographic retention index (RI = 1765 on 5% phenyl methyl siloxane) [5] for developing and validating GC-MS methods aimed at detecting or quantifying cyclobutane carboxamide derivatives in complex biological or environmental matrices. The RI value provides a robust, instrument-independent parameter for compound identification, complementing mass spectral library matching.

Cyclobutane Carboxamide SAR Exploration

Procure this compound as a commercially available starting point for structure-activity relationship (SAR) studies. Its 3-methyl substitution pattern represents a distinct electronic and steric environment compared to unsubstituted, 4-methyl, or halogenated analogs . The compound's diverse in vitro profile—spanning nanomolar mGluR1 activity, micromolar antimycobacterial effects, and lack of activity at other targets—provides multiple phenotypic anchors for iterative chemical optimization.

Application
Selection Property
Validation Focus
Anti-TB phenotypic screening
MmpL3-targeted phenylcyclobutane chemotype
MIC and target engagement endpoints
mGluR1 pathway studies
Reported low-nanomolar mGluR1 antagonist
Selectivity over AC8 and adrenergic receptors
GC-MS method development
Established retention index (RI)
Chromatographic identity confirmation
SAR and lead optimization
3-methyl substitution scaffold
Multi-target phenotypic anchors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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